![molecular formula C23H20FN3O2S B2668739 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone CAS No. 690647-04-2](/img/structure/B2668739.png)
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone
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Description
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C23H20FN3O2S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized using various chemical approaches, including click chemistry, to yield good to excellent yields. Characterization through spectroscopic methods such as IR, NMR, and MS, along with thermal stability analysis using TGA and DSC, has been conducted to confirm the structural integrity of the synthesized compounds. Single crystal XRD analysis further confirms the structure, providing insights into the intercontacts in the crystal structure using Hirshfeld surfaces computational method (Govindhan et al., 2017).
Biological Activities
The derivatives of the compound exhibit a range of biological activities, including anticancer, antifungal, antibacterial, and antitubercular effects. Molecular docking studies have been used to elucidate the potential mechanisms of action, demonstrating significant cytotoxicity against cancer cell lines such as HepG-2 and A549. These studies highlight the compound's relevance in drug discovery for various therapeutic applications (Muniyappan et al., 2020).
Pharmacokinetic Nature
Investigations into the pharmacokinetics of these compounds include the evaluation of their cytotoxicity and binding analysis with proteins such as human serum albumin. This research provides valuable information on the pharmacokinetics nature of these compounds for further biological applications (Govindhan et al., 2017).
Antitumor Evaluation
Some newly synthesized derivatives have been evaluated as potential antitumor agents, demonstrating the importance of structural features in their biological activity. These findings support the ongoing exploration of such derivatives in preclinical and clinical investigations to develop new therapeutic agents (Hamama et al., 2012).
properties
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-quinolin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c24-17-6-7-20-18(13-17)23(26-29-20)16-9-11-27(12-10-16)22(28)14-30-21-8-5-15-3-1-2-4-19(15)25-21/h1-8,13,16H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYZYAQYGUFMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone |
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